1-azido-3-chlorobut-2-ene
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Overview
Description
1-Azido-3-chlorobut-2-ene is an organic compound characterized by the presence of an azide group (-N3) and a chlorine atom attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-chlorobut-2-ene can be synthesized through the reaction of 3-chlorobut-2-ene with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically involves stirring the mixture at room temperature until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-chlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Sodium Azide (NaN3):
Dimethyl Sulfoxide (DMSO): Common solvent for azide reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azide group.
Scientific Research Applications
1-Azido-3-chlorobut-2-ene has several applications in scientific research:
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-azido-3-chlorobut-2-ene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a process catalyzed by copper(I) ions. This reaction is highly regioselective and proceeds through a concerted mechanism, forming a five-membered ring structure .
Comparison with Similar Compounds
1-Azido-2-chloropropane: Similar structure but with a shorter carbon chain.
1-Azido-4-chlorobutane: Similar structure but with a longer carbon chain.
2-Azido-3-chlorobutene: Positional isomer with the azide group at a different position.
Uniqueness: 1-Azido-3-chlorobut-2-ene is unique due to its specific combination of the azide and chlorine functional groups on a butene backbone
Properties
CAS No. |
2680547-06-0 |
---|---|
Molecular Formula |
C4H6ClN3 |
Molecular Weight |
131.6 |
Purity |
95 |
Origin of Product |
United States |
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